molecular formula C5H12N2O8P2 B1662486 Zoledronic acid hydrate CAS No. 165800-06-6

Zoledronic acid hydrate

Numéro de catalogue: B1662486
Numéro CAS: 165800-06-6
Poids moléculaire: 290.11 g/mol
Clé InChI: FUXFIVRTGHOMSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions : L'acide zolédronique subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Le produit principal de ces réactions est l'acide zolédronique, avec des sous-produits potentiels comprenant des dérivés de l'imidazole et des intermédiaires d'acide phosphonique .

4. Applications de la recherche scientifique

L'acide zolédronique hydrate a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'acide zolédronique hydrate exerce ses effets en inhibant la farnésyl diphosphate synthase, une enzyme impliquée dans la voie du mévalonate . Cette inhibition empêche la prénylation des petites protéines de signalisation GTPase, qui sont essentielles à la fonction des ostéoclastes . Par conséquent, la résorption osseuse médiée par les ostéoclastes est réduite, ce qui entraîne une diminution du renouvellement osseux et une augmentation de la densité osseuse . Le composé induit également l'apoptose des ostéoclastes, contribuant ainsi davantage à ses effets anti-résorptifs .

Composés similaires :

Comparaison : L'acide zolédronique hydrate est unique parmi les bisphosphonates en raison de sa forte puissance et de sa longue durée d'action . Contrairement aux bisphosphonates oraux tels que l'acide alendronique et l'acide risédronique, l'acide zolédronique est administré par voie intraveineuse, ce qui permet une posologie moins fréquente (une fois par an) et une meilleure observance du patient . De plus, il a été démontré que l'acide zolédronique a une affinité plus élevée pour les minéraux osseux et une plus grande efficacité pour réduire le risque de fracture .

Applications De Recherche Scientifique

Treatment of Osteoporosis

Zoledronic acid is widely recognized for its role in the prevention and treatment of osteoporosis, particularly in postmenopausal women and men at high risk of fractures.

  • Mechanism : It acts as an antiresorptive agent, inhibiting osteoclast-mediated bone resorption, which leads to an increase in bone mineral density (BMD) and a reduction in fracture risk.
  • Clinical Evidence : In the HORIZON Pivotal Fracture Trial, a single 5 mg intravenous infusion of zoledronic acid increased BMD by 6.7% in the lumbar spine and 5.1% in the femoral neck over three years. It also reduced the incidence of vertebral fractures by 70% and hip fractures by 41% compared to placebo .
StudyPopulationTreatmentOutcomes
HORIZON7765 postmenopausal women5 mg IV zoledronic acid annually70% reduction in vertebral fractures; 41% reduction in hip fractures
HORIZON Recurrent Fracture Trial1065 patients post-hip fracture5 mg IV zoledronic acid within 90 days post-surgery35% reduction in new clinical fractures; 28% reduction in mortality

Management of Hypercalcemia of Malignancy

Zoledronic acid is also indicated for the treatment of hypercalcemia associated with malignancies.

  • Indication : It is used when patients exhibit moderate to severe hypercalcemia due to malignancies such as breast cancer or multiple myeloma.
  • Dosage : Typically administered as a single IV infusion of 4 mg, zoledronic acid effectively reduces serum calcium levels .

Prevention of Skeletal-Related Events (SREs)

In patients with advanced malignancies involving bone, zoledronic acid is employed to prevent skeletal-related events.

  • Applications : It helps prevent pathological fractures, spinal compression, and the need for radiation or surgery to bone.
  • Clinical Findings : Studies indicate that zoledronic acid significantly reduces the incidence of SREs among patients with bone metastases from solid tumors .

Adjuvant Therapy in Cancer Treatment

Emerging evidence suggests that zoledronic acid may have anticancer properties beyond its skeletal benefits.

  • Breast Cancer Studies : Clinical trials such as ABCSG-12 and ZO-FAST have shown that adding zoledronic acid to adjuvant therapy improves disease-free survival rates among breast cancer patients .
  • Mechanism : Zoledronic acid appears to inhibit tumor metastasis by blocking angiogenesis and reducing tumor cell adhesion and proliferation .

Other Applications

Zoledronic acid has been explored for additional therapeutic uses:

  • Paget's Disease : Effective in treating Paget's disease of bone, where it helps normalize bone turnover.
  • Multiple Myeloma : Used in conjunction with other therapies to manage bone lesions associated with multiple myeloma.

Case Studies and Clinical Trials

Several case studies highlight the effectiveness and safety profile of zoledronic acid:

  • Case Study on Osteoporosis Management : A patient with severe osteoporosis received annual infusions of zoledronic acid over three years, resulting in significant improvements in BMD and a notable decrease in fracture incidence.
  • Clinical Trial on Hypercalcemia : A trial involving patients with malignancy-related hypercalcemia demonstrated rapid normalization of calcium levels following a single infusion of zoledronic acid.

Adverse Effects

While generally well-tolerated, zoledronic acid can cause side effects such as:

  • Flu-like symptoms
  • Myalgia
  • Renal dysfunction
  • Osteonecrosis of the jaw (rare)

Monitoring renal function prior to administration is recommended due to the potential for renal impairment .

Activité Biologique

Overview

Zoledronic acid hydrate, a nitrogen-containing bisphosphonate, is primarily used in the treatment of bone-related conditions such as osteoporosis and metastatic bone disease. Its biological activity is characterized by potent inhibition of osteoclastic bone resorption and various anti-tumor effects, which are attributed to its interference with the mevalonate pathway and farnesyl diphosphate (FPP) synthase inhibition.

The primary mechanism by which zoledronic acid exerts its effects is through the inhibition of FPP synthase, leading to decreased protein prenylation, which is crucial for osteoclast function. This inhibition results in reduced bone resorption and has implications in cancer biology as well.

Key Mechanisms:

  • Inhibition of Osteoclast Activity : Zoledronic acid binds to hydroxyapatite in bone, preventing osteoclast-mediated resorption.
  • Inhibition of Mevalonate Pathway : By blocking FPP synthase, zoledronic acid disrupts the mevalonate pathway, which is essential for the post-translational modification of small GTPases like RhoA, affecting cell signaling pathways critical for tumor growth and metastasis .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and pancreatic cancers, through mechanisms involving NF-κB inactivation and mitochondrial dysfunction .

Biological Activity in Cancer Treatment

Research indicates that zoledronic acid not only aids in managing bone density but also exhibits anti-cancer properties. It has been demonstrated to inhibit tumor growth and metastasis in various models.

Case Studies:

  • Prostate Cancer : A study involving prostatic cell lines (LnCAP, PC-3) showed that zoledronic acid inhibited cell proliferation in a dose-dependent manner. The non-tumoral cell line PNT1-A was most affected with an IC50 of 11 μM .
  • Breast Cancer : In vitro studies have shown that zoledronic acid can reverse epithelial-mesenchymal transition (EMT) in breast cancer cells, significantly reducing their renewal capacity and invasive potential .

Pharmacokinetics

Zoledronic acid is administered intravenously and exhibits a triphasic elimination pattern. The initial rapid phase is followed by a slower distribution phase, with a terminal half-life of approximately 167 hours. About 39-46% of the administered dose is excreted unchanged via the kidneys within 24 hours .

Renal Function Considerations

The use of zoledronic acid is associated with potential renal impairment, particularly if hydration protocols are not followed. A retrospective study analyzed the effects of different hydration doses on renal function among patients receiving zoledronic acid for osteoporosis. The study found that higher hydration doses (750 mL and above) were associated with less renal impairment compared to lower doses (250 mL) .

Hydration Study Results:

Hydration GroupNumber of PatientsMean Change in Serum Creatinine (Scr)Mean Change in eGFR
Group A (250 mL)50Significant increaseSignificant decrease
Group B (500 mL)44Moderate increaseModerate decrease
Group C (750 mL)36Minimal changeMinimal change
Group D (1000 mL)40No significant changeNo significant change

Adverse Effects

Common adverse effects associated with zoledronic acid include transient flu-like symptoms, renal impairment, and rare instances of osteonecrosis of the jaw. Monitoring renal function before and after administration is crucial to mitigate risks .

Propriétés

IUPAC Name

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXFIVRTGHOMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168029
Record name Zoledronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165800-06-6
Record name Zoledronic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoledronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLEDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XC1PAD3KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 1-imidazolylacetic acid (20 g, 0.159 mol) and phosphorous acid (19.6 g, 0.239 mol) in 1,2-dimethoxyethane (72 ml) is heated to 75° C. for 30 minutes. The mixture is cooled to 35-40° C. and then gradually introduced phosphorous trichloride (48 ml, 0.543 mol) while maintaining the temperature between 35-45° C. The mixture is heated to 63-67° C. for 3 hrs, whereby white solid results. It is then cooled to 0-5° C. and quenched by slow addition of water (160 ml) at 0-5° C. over a period of 1 hr. The resulting clear solution is heated at 100° C. for 3 hrs, cooled to ambient temperature and charcoalized. To the charcoalized solution is added acetone (320 ml). The mixture is then stirred for 4 hours at 20-25° C., the crystallized product is filtered, washed sequentially with chilled water (80 ml), acetone (80 ml) and dried in air oven at 55-60° C. until water content is between 6.2-7.2% w/w. Appearance: white crystalline solid, purity >99.5%, meeting specification as per IHS.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zoledronic acid hydrate
Reactant of Route 2
Reactant of Route 2
Zoledronic acid hydrate
Reactant of Route 3
Reactant of Route 3
Zoledronic acid hydrate
Reactant of Route 4
Reactant of Route 4
Zoledronic acid hydrate
Reactant of Route 5
Zoledronic acid hydrate
Reactant of Route 6
Zoledronic acid hydrate
Customer
Q & A

Q1: What is the mechanism of action of Zoledronic acid hydrate in treating bone metastases?

A1: this compound is a potent bisphosphonate that inhibits bone resorption. [, , ] It achieves this by targeting farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway crucial for the production of isoprenoid lipids. [] These lipids are essential for the prenylation of small GTPases, proteins involved in osteoclast function. By inhibiting FPPS, zoledronic acid disrupts osteoclast activity, thereby reducing bone resorption and helping to manage bone metastases. [, , ]

Q2: What is the chemical structure and formula of this compound?

A2: this compound is a hydrated phosphonic acid derivative. Its molecular formula is C5H10N2O7P2 • H2O. [] Unfortunately, the provided abstracts do not include specific spectroscopic data for this compound.

Q3: How effective is this compound in preventing skeletal-related events (SREs) in cancer patients with bone metastases?

A3: Studies suggest that administering this compound every 12 weeks is as effective as administering it every 4 weeks in preventing SREs. [] This de-escalation strategy also appears to reduce adverse events, particularly renal dysfunction. []

Q4: Can this compound be used alongside other cancer treatments, like radiotherapy?

A4: Yes, research suggests that combining this compound with palliative radiotherapy can be a well-tolerated and promising treatment for reducing SREs in patients with bone metastases from renal cell carcinoma. [, ]

Q5: Are there any alternative treatments for bone metastases, especially if this compound is ineffective?

A5: Denosumab, a monoclonal antibody that inhibits the RANK ligand, has shown potential as an alternative treatment for bone metastasis in cases where this compound administration is ineffective. [] One case study described a patient with squamous cell lung carcinoma and bone metastasis experiencing significant pain reduction and improved mobility after switching from this compound to Denosumab. []

Q6: Are there any known long-term effects or complications associated with this compound use?

A6: While not detailed in the provided research, one study mentioned that long-term administration of bisphosphonates, including this compound, has been linked to osteonecrosis of the jaw (ONJ). [] This serious condition involves exposed bone in the jaw that doesn't heal properly.

Q7: What are the typical administration routes and dosages of this compound?

A7: this compound is typically administered intravenously. [] Dosages can vary depending on the patient's condition and treatment goals. It's crucial to consult the specific medication guidelines and consult with a healthcare professional for personalized information.

Q8: Are there any specific biomarkers used to monitor the effectiveness of this compound therapy?

A8: Research highlights the use of bone turnover markers, like serum alkaline phosphatase (ALP), to monitor treatment response and disease progression in patients with bone metastases receiving this compound. [, ] Elevated ALP levels can indicate bone metastasis and potential complications like disseminated intravascular coagulation (DIC). [, ]

Q9: What is the significance of using low-dose S-1 therapy in combination with this compound in elderly patients with advanced gastric cancer and bone metastases?

A9: Studies suggest that the combination of low-dose S-1, an oral fluoropyrimidine derivative, and this compound is a promising strategy for managing advanced gastric cancer with bone metastases in elderly patients. [, ] This approach aims to balance treatment efficacy with potential toxicity concerns in this vulnerable population.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.